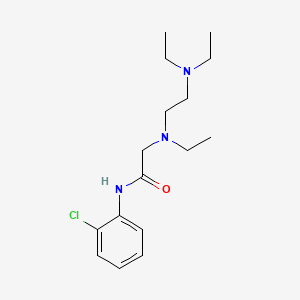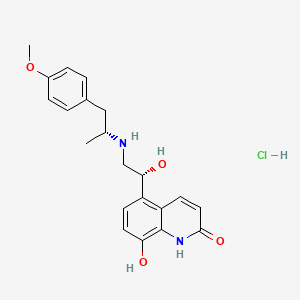
5,8-Dimethoxy-2-methylquinolin-4-ol
Vue d'ensemble
Description
5,8-Dimethoxy-2-methylquinolin-4-ol is an organic chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The IUPAC name for this compound is 5,8-dimethoxy-2-methyl-1H-quinolin-4-one .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, is a topic of significant research interest . One approach involves the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate (CAN) to produce the target isoquinolone .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a nitrogen-containing bicyclic compound . The molecule also contains two methoxy groups and one methyl group attached to the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.24 g/mol, a topological polar surface area of 47.6 Ų, and a complexity of 313 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Applications De Recherche Scientifique
Cytotoxicity Studies
5,8-Dimethoxy-2-methylquinolin-4-ol derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, indicating potential applications in cancer research and treatment (Heesoon Lee et al., 2000).
Chemical Synthesis and Oxidation Studies
The compound is involved in chemical studies related to oxidation and synthesis processes, showcasing its versatility in organic synthesis. For instance, its oxidative demethylation has been studied, offering insights into its chemical behavior and potential applications in synthetic chemistry (D. W. Kim et al., 2001).
Antimicrobial Activity
Metal complexes involving this compound derivatives have been prepared and shown to possess antimicrobial activity against various bacterial strains and fungi, suggesting its role in developing new antimicrobial agents (K. .. Patel & H. S. Patel, 2017).
Corrosion Inhibition
Derivatives of this compound have been explored for their anti-corrosion properties, especially in protecting carbon steel from corrosion in acidic media, demonstrating the compound's potential in industrial applications (Z. Rouifi et al., 2020).
Photophysical Properties and Sensing Applications
Research has also delved into the photophysical properties of this compound derivatives, exploring their potential in creating molecular switches and pH sensors, indicating applications in chemical sensing and molecular electronics (Rifat Akbar et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5,8-dimethoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-8(14)11-9(15-2)4-5-10(16-3)12(11)13-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACXXSYLUDAQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296465 | |
| Record name | 5,8-dimethoxy-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58868-03-4 | |
| Record name | NSC109477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-dimethoxy-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)











